Desertomycin A

説明

特性

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPDQSQJNFFSAS-BMFWIKAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109NO21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Desertomycin A from Streptomyces Species

This guide provides an in-depth exploration of the discovery, isolation, and purification of Desertomycin A, a potent macrolide antibiotic produced by various Streptomyces species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational knowledge with detailed, field-proven methodologies. We will delve into the scientific rationale behind experimental protocols, ensuring a thorough understanding of the processes involved in bringing this significant natural product from microbial culture to a purified state.

Part 1: Unveiling this compound: Discovery and Significance

A Historical Perspective

This compound was first introduced to the scientific community in 1958 as a novel crystalline antibiotic with notable antibacterial and cytostatic properties[1]. This discovery marked the beginning of research into a new family of macrolide antibiotics. The producing organism was identified as a species of Streptomyces, a genus already renowned for its prolific production of therapeutic agents[2].

The Molecular Architecture of this compound

This compound is a complex 42-membered macrocyclic lactone[1]. Its intricate structure, elucidated through advanced two-dimensional NMR techniques and mass spectrometry, features a polyketide backbone adorned with multiple hydroxyl groups and a glycosidically linked mannose moiety[1][3]. The molecular formula of this compound is C₆₁H₁₀₉NO₂₁ with a molecular weight of approximately 1192.5 g/mol [1].

Key Physicochemical Properties of this compound:

| Property | Description |

| Molecular Formula | C₆₁H₁₀₉NO₂₁ |

| Molecular Weight | 1192.5 |

| Appearance | White solid |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; limited water solubility |

| Storage | -20°C |

Data sourced from BioAustralis Fine Chemicals Data Sheet.[1]

A Broad Spectrum of Biological Activity

Initially recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi, this compound has since been the subject of further biological investigation[1]. More recent studies have uncovered its potent activity against clinically significant pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis[3][4][5]. Furthermore, some desertomycin family members have demonstrated cytotoxic effects against human tumor cell lines, suggesting potential applications in oncology[4][6].

Part 2: The Microbial Factories: this compound-Producing Streptomyces Species

Streptomyces is a genus of Gram-positive, filamentous bacteria found predominantly in soil and marine environments. They are celebrated as a primary source of clinically used antibiotics[2]. The production of desertomycins is not limited to a single species, highlighting the distribution of its biosynthetic gene clusters within the genus.

Table of Known Desertomycin-Producing Streptomyces Species:

| Species | Environment | Reference |

| Streptomyces macronensis | Soil | [7] |

| Streptomyces flavofungini | Soil | [6][8] |

| Streptomyces spectabilis | Soil | [1] |

| Streptomyces althioticus | Marine | [4][8] |

| Streptomyces sp. PAP62 | Not Specified |

Part 3: Cultivating the Producer: Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain. The composition of the culture medium and the physical parameters of the fermentation are critical for maximizing the yield of this secondary metabolite.

The Scientific Rationale of Media Composition

The selection of media components for Streptomyces fermentation is a deliberate process aimed at providing the necessary building blocks for both biomass production and the synthesis of complex secondary metabolites like this compound.

-

Carbon Sources: Complex carbohydrates such as soluble starch or glucose are primary energy sources and provide the carbon backbones for polyketide synthesis[9][10].

-

Nitrogen Sources: Peptone, millet, and inorganic nitrogen sources like KNO₃ and (NH₄)₂SO₄ supply the nitrogen required for amino acid and protein synthesis, as well as the amine group in the this compound structure[9]. The use of slow-releasing nitrogen sources can be beneficial in preventing the repression of antibiotic synthesis that is sometimes observed with rapidly metabolized sources like ammonia[9].

-

Minerals and Trace Elements: Ions such as K⁺, Mg²⁺, and Fe²⁺ are essential cofactors for various enzymes involved in primary and secondary metabolism[9][11].

A Step-by-Step Fermentation Protocol for Streptomyces flavofungini

This protocol is adapted from a method described for the production of desertomycins from Streptomyces flavofungini[3].

3.2.1. Media Composition

-

Seed Medium:

-

Millet: 10 g/L

-

Glucose: 10 g/L

-

Peptone: 5 g/L

-

NaCl: 2.5 g/L

-

(NH₄)₂SO₄: 1 g/L

-

pH: 7.0

-

-

Fermentation Medium:

-

Millet: 10 g/L

-

Glucose: 10 g/L

-

Peptone: 5 g/L

-

NaCl: 2.5 g/L

-

(NH₄)₂SO₄: 1 g/L

-

pH: 7.0

-

3.2.2. Inoculum Development

-

Aseptically transfer a loopful of a mature S. flavofungini culture from a solid agar plate (e.g., GAUZE's No. 1 medium) to a flask containing the sterile seed medium.

-

Incubate the seed culture on a rotary shaker at an appropriate temperature (typically 28-30°C) and agitation speed (e.g., 200 rpm) for 2-3 days, or until dense growth is observed.

3.2.3. Production Fermentation

-

Inoculate the production fermentation medium with a 5-10% (v/v) aliquot of the seed culture.

-

Incubate the production culture under the same temperature and agitation conditions as the seed culture for 7-10 days.

-

Monitor the fermentation for growth and antibiotic production, for example, by taking small samples for microscopic examination and bioassays.

Part 4: From Broth to Pure Compound: The Isolation and Purification of this compound

The isolation of this compound from the complex fermentation broth is a multi-step process that leverages the physicochemical properties of the molecule, particularly its size and polarity.

The Logic of the Purification Workflow

The purification strategy for macrolides like this compound typically involves a series of chromatographic steps with increasing resolving power[12]. The initial steps are designed to capture the compound of interest and remove the bulk of impurities, while the final steps aim to separate it from closely related analogs. Reversed-phase chromatography is particularly effective for separating macrolides based on subtle differences in their hydrophobicity[13].

A Detailed Experimental Protocol for Isolation and Purification

This protocol synthesizes methodologies described for the purification of desertomycins[3].

4.2.1. Extraction from Fermentation Broth

-

Extract the supernatant, which contains the secreted this compound, with an equal volume of 80% methanol-water. This step serves to precipitate proteins and other macromolecules while solubilizing the target compound.

-

Concentrate the methanol-water extract under reduced pressure to obtain a crude extract.

4.2.2. Open Column Chromatography

-

Resuspend the crude extract in a minimal volume of the initial mobile phase.

-

Load the resuspended extract onto an Octadecyl-silylated (ODS) silica gel column pre-equilibrated with 30% methanol-water.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 30%, 50%, 80%, and 100% methanol).

-

Collect fractions and analyze them for the presence of this compound using a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a bioassay.

-

Pool the fractions containing this compound (typically eluting in the 80% and 100% methanol fractions).

4.2.3. Preparative High-Performance Liquid Chromatography (pHPLC)

-

Dry the pooled ODS fractions and redissolve the residue in the initial pHPLC mobile phase.

-

Purify the material by pHPLC on a C18 column.

-

Mobile Phase:

-

Solvent A: 60% methanol-water with 0.1% formic acid

-

Solvent B: 100% methanol with 0.1% formic acid

-

-

Gradient Elution:

-

0–40 min: 10% to 25% B

-

40–50 min: 25% to 100% B

-

50–60 min: 100% B

-

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and proceed with structure confirmation and bioassays.

Visualizing the Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Part 5: Structural Confirmation and Characterization

The definitive identification of the isolated compound as this compound requires spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which should correspond to the molecular formula C₆₁H₁₀₉NO₂₁[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complex structure, confirming the connectivity of the atoms within the macrocyclic ring and the identity and attachment point of the mannose sugar[3].

Part 6: Biological Activities and Future Directions

The purified this compound should be subjected to a panel of bioassays to confirm its biological activity.

-

Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) against a range of bacteria and fungi should be determined to confirm its broad-spectrum activity.

-

Specialized Assays: Given the recent literature, testing against Mycobacterium tuberculosis and various cancer cell lines could reveal further therapeutic potential[3][4][5].

The continued exploration of Streptomyces from diverse environments, coupled with modern fermentation and purification techniques, promises to yield not only known compounds like this compound for further study but also novel analogs with potentially enhanced therapeutic properties.

References

-

Bax, A., Aszalos, A., Dinya, Z., & Sudo, K. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques. Journal of the American Chemical Society, 108(25), 8056–8063. Available at: [Link]

-

Dolak, L. A., Reusser, F., Baczynskyj, L., Mizsak, S. A., Hannon, B. R., & Castle, T. M. (1983). Desertomycin: purification and physical-chemical properties. The Journal of Antibiotics, 36(1), 13–19. Available at: [Link]

-

Sorokulova, I., et al. (2013). Macrolide antibiotics. Column Chromatography. Available at: [Link]

-

Uri, J., Bognar, R., Bekesi, I., & Varga, B. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. Nature, 182(4632), 401. Available at: [Link]

-

Salmón, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. Available at: [Link]

-

Salmón, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. Available at: [Link]

-

Salmón, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed. Available at: [Link]

-

Salmón, M., et al. (2019). (PDF) Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. ResearchGate. Available at: [Link]

-

Sharma, D., et al. (2025). Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens. PMC. Available at: [Link]

-

Selvaraj, J. N., Ganapathi, U., Vincent, S. G. P., et al. (2023). Statistical optimization of media components for antibiotic production in Streptomyces sp. CMSTAAHAL-3. Electronic Journal of Biotechnology, 65, 1-13. Available at: [Link]

-

Al-Dhabi, N. A., et al. (2020). Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441. PMC. Available at: [Link]

-

Hussein, L. H., et al. (2017). Optimization of medium composition for antibacterial metabolite production from Streptomyces sp. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. PMC. Available at: [Link]

-

MDPI. (2023). Fermentation | Special Issue : Antibiotic Production in Streptomyces. MDPI. Available at: [Link]

- Google Patents. (2008). RU2317991C1 - Method for isolation and purification of macrolides. Google Patents.

-

Xia, H., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13. Available at: [Link]

-

Oka, H., et al. (1988). Thin-layer chromatographic determination of erythromycin and other macrolide antibiotics in livestock products. PubMed. Available at: [Link]

-

Moats, W. A. (1986). Chromatographic methods for determination of macrolide antibiotic residues in tissues and milk of food-producing animals. PubMed. Available at: [Link]

-

Khan, A. A., et al. (2015). Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review. PMC. Available at: [Link]

Sources

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Desertomycin: purification and physical-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ejbiotechnology.info [ejbiotechnology.info]

- 12. column-chromatography.com [column-chromatography.com]

- 13. Chromatographic methods for determination of macrolide antibiotic residues in tissues and milk of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Desertomycin A: Chemical Architecture and Structural Elucidation

[1]

Executive Summary

Desertomycin A is a complex 42-membered polyol macrolactone antibiotic originally isolated from Streptomyces flavofungini. Distinct from the classical 14- or 16-membered macrolides (e.g., erythromycin), this compound belongs to the marginolactone class, characterized by a giant macrocyclic ring, a specific amino-alkyl side chain, and a mono-glycosidic appendage.

While historically noted for its broad-spectrum antifungal and cytostatic properties, recent investigations have repositioned this compound as a potent anti-tubercular agent. Its mechanism is distinct from standard macrolides; rather than solely targeting the ribosomal exit tunnel, it exhibits a multi-target modality involving the ClpC1 ATPase chaperone and ribosomal subunits RpsL and RplC in Mycobacterium tuberculosis.

This guide dissects the chemical structure, stereochemical challenges, and biosynthetic origins of this compound, providing researchers with the rigorous data needed for derivatization and mechanism-of-action studies.

Detailed Chemical Architecture

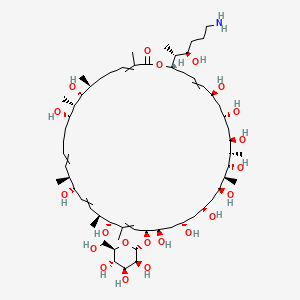

The structure of this compound (Formula: C₆₁H₁₀₉NO₂₁ ; MW: 1192.5 Da ) can be deconstructed into three pharmacophoric regions: the macrocyclic core, the glycosidic moiety, and the nitrogenous side chain.

The Macrocyclic Core (The "Margin")

The defining feature of this compound is its 42-membered lactone ring . This giant ring is rich in hydroxyl groups (polyol nature) and methyl substituents, imparting significant amphiphilicity to the molecule.

-

Carbon Backbone: The ring is assembled from acetate and propionate units via Type I Polyketide Synthase (PKS).

-

Unsaturation: The ring contains a conjugated diene system (typically C2-C5 region), which is a key chromophore for UV detection (

~225 nm). -

Polyol Pattern: The specific arrangement of hydroxyl groups creates a hydrophilic face, crucial for its interaction with the aqueous environment and potential channel-forming activity in membranes.

The Glycosidic Moiety

Attached to the macrocyclic ring is a single sugar unit, identified as

-

Attachment Point: The sugar is glycosidically linked to a hydroxyl group on the macrocyclic ring (often assigned to C-22 or C-41 depending on the numbering convention used in specific isolation papers; typically the C-22 position in modern numbering).

-

Function: The mannose residue is critical for solubility and likely participates in hydrogen bonding within the target binding pocket (e.g., ClpC1). Acid hydrolysis of this compound yields free mannose and the aglycone (often unstable).

The Nitrogenous Side Chain

Unlike many macrolides where the nitrogen is part of a sugar (e.g., desosamine), the nitrogen in this compound is located on a terminal alkyl side chain .

-

Structure: A short aliphatic chain (typically 1-amino-hexyl or similar derivative) extending from the macrocycle.

-

Biosynthetic Origin: This chain originates from a non-standard starter unit during polyketide synthesis, often derived from an amino acid (e.g., lysine or ornithine derivatives) or a guanidino-fatty acid precursor like 4-guanidinobutyryl-CoA, which is subsequently processed to the primary amine in this compound.

Structural Visualization

The following diagram illustrates the hierarchical assembly of this compound's structure.

Figure 1: Topology of this compound showing the core macrolactone, the mannose appendage, and the amino side chain.

Stereochemistry: The Unresolved Challenge

Despite its isolation over 60 years ago, the absolute configuration of this compound remains partially ambiguous in the public domain. While the relative stereochemistry of specific domains (e.g., the local diol relationships) has been mapped using J-based configuration analysis and NOESY correlations, a complete crystallographic assignment is hindered by the molecule's flexibility and difficulty in forming single crystals.

-

Relative Stereochemistry: High-field NMR (800 MHz) with HSQC-TOCSY has allowed for the assignment of relative configurations within the polyol segments (syn/anti relationships).

-

Absolute Configuration: Often inferred by analogy to the related Oasomycins (44-membered rings) or through bioinformatic analysis of the ketoreductase (KR) domains in the biosynthetic gene cluster, which predict the stereochemistry of the resulting hydroxyls based on the "re-face" or "si-face" hydride attack.

-

Current Status: Researchers should treat the absolute stereochemistry of the chiral centers (C-11 to C-39 region) as tentative unless verified by total synthesis or co-crystallization with a target protein.

Physicochemical Properties[1][2][3][4]

| Property | Value / Description |

| Molecular Formula | C₆₁H₁₀₉NO₂₁ |

| Molecular Weight | 1192.5 Da |

| Appearance | White amorphous solid |

| Solubility | Soluble in MeOH, DMSO, DMF; Poorly soluble in water |

| UV Absorption | |

| Stability | Susceptible to acid hydrolysis (loss of sugar); sensitive to basic conditions (lactone opening) |

| Specific Rotation |

Mechanism of Action

Recent studies (2024) have redefined this compound from a generic membrane disruptor to a specific inhibitor of mycobacterial proteostasis and translation.

-

ClpC1 Inhibition: this compound binds to the ClpC1 subunit of the ClpP1P2 protease complex in M. tuberculosis. This ATP-dependent chaperone is essential for protein degradation. The macrocycle likely locks the chaperone in an inactive conformation.

-

Ribosomal Interference: It shows affinity for the RpsL (S12) and RplC (L3) ribosomal proteins, distinct from the macrolide binding site (which typically targets the 23S rRNA).

-

Fungal Mechanism: In fungi, it inhibits cell wall biosynthesis, specifically interfering with

-glucan synthase activity, likely through direct interaction with the membrane-bound enzyme complex.

Experimental Protocols

Isolation and Purification

Objective: Isolate this compound from Streptomyces flavofungini fermentation broth.

-

Fermentation: Cultivate S. flavofungini in R5A or starch-casein medium for 7 days at 28°C.

-

Extraction: Centrifuge broth. Extract the supernatant with ethyl acetate (1:1 v/v). Extract the mycelial cake with methanol. Combine organic phases and concentrate in vacuo.

-

Flash Chromatography: Load crude extract onto a C18 reverse-phase silica column. Elute with a gradient of H₂O:MeOH (from 80:20 to 0:100).

-

HPLC Purification:

-

Column: Semi-preparative C18 (e.g., Phenomenex Luna, 5

m, 250 x 10 mm). -

Mobile Phase: Isocratic 85% Methanol / 15% Water (with 0.1% Formic Acid).

-

Detection: UV at 225 nm.

-

Retention: this compound typically elutes between Desertomycin B and G variants.

-

-

Validation: Confirm purity >95% via LC-MS (Target

[M+H]⁺ = 1192.7).

Structural Verification (NMR)

Objective: Confirm identity using diagnostic NMR signals in DMSO-

| Signal Type | Chemical Shift ( | Diagnostic Feature |

| Conjugated Diene | 5.5 - 6.5 (multiplets) | Protons on C-2, C-3, C-4, C-5. |

| Anomeric Proton | ~4.8 - 5.1 (doublet) | H-1' of Mannose ( |

| Lactone Methine | ~5.1 - 5.2 | Proton at the ring closure position (C-41). |

| Methyl Doublets | 0.8 - 1.2 | Multiple doublets from the polyketide backbone. |

| Side Chain Amine | ~2.8 - 3.0 (triplet) | Terminal |

Biosynthetic Logic (Graphviz)

The biosynthesis follows a Type I Modular PKS logic.[1][2] The diagram below depicts the flow from the starter unit to the final glycosylated product.

Figure 2: Biosynthetic flow from starter unit selection to post-PKS glycosylation.

References

-

Uri, J., et al. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action.[3][4] Nature, 182, 401.[3][4] Link

-

Bax, A., Aszalos, A., Dinya, Z., & Sudo, K. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques.[5] Journal of the American Chemical Society, 108(25), 8056–8063. Link

-

Wang, L., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY.[6] Scientific Reports, 14, 17025. Link

-

Ivanova, V., et al. (1997). New macrolactone of the desertomycin family from Streptomyces spectabilis.[3][4] Preparative Biochemistry & Biotechnology, 27(1), 19-38.[4] Link

-

Braña, A. F., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines. Marine Drugs, 17(2), 114.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Desertomycin A IUPAC name and CAS number

Executive Summary

Desertomycin A is a 42-membered macrocyclic lactone belonging to the marginolactone class of aminopolyol polyketides. Distinguished by its broad-spectrum antimicrobial activity and potent cytotoxicity, it has emerged as a critical probe for vacuolar ATPase (V-ATPase) function and a lead compound for anti-tuberculosis (TB) drug discovery. This guide provides a definitive technical analysis of this compound, detailing its chemical structure, isolation protocols, and dual-mechanism pharmacology targeting both eukaryotic proton pumps and mycobacterial proteolytic complexes.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Core Identifiers

| Parameter | Specification |

| Common Name | This compound |

| CAS Number | 121820-50-6 |

| Molecular Formula | C₆₁H₁₀₉NO₂₁ |

| Molecular Weight | 1192.5 g/mol |

| Appearance | White to off-white amorphous solid |

| Solubility | Soluble in MeOH, DMSO, DMF; Insoluble in water, hexane |

| Stability | Sensitive to light and acidic hydrolysis (glycosidic bond) |

IUPAC Nomenclature

Due to the complexity of the stereocenters, the formal IUPAC name is extensive. The precise stereochemical designation is:

(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(1R,2R)-5-amino-2-hydroxy-1-methylpentyl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-23-(α-D-mannopyranosyloxy)-3,7,9,15,19,21,31,33-octamethyl-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one [1]

Structural Features

-

Macrocycle: A 42-membered lactone ring characteristic of marginolactones.

-

Polyol Region: Dodecahydroxy pattern contributing to high polarity and specific hydrogen bonding interactions.

-

Glycosylation: Contains a single α-D-mannopyranose unit at C-23, essential for solubility and target binding kinetics.

-

Side Chain: A unique 5-amino-2-hydroxy-1-methylpentyl side chain terminating in a primary amine, which is critical for the molecule's amphiphilic nature.

Mechanism of Action (MOA)

This compound exhibits a dual-target mechanism , distinguishing it from classical macrolides (which typically target the ribosome).

Primary Target: Vacuolar H+-ATPase (V-ATPase)

In eukaryotic cells (fungi, mammalian tumor cells), this compound acts as a potent inhibitor of V-ATPase.

-

Mechanism: It binds to the V0 membrane sector of the enzyme, blocking proton translocation.

-

Consequence: This prevents the acidification of organelles (lysosomes, endosomes), inhibiting autophagy and inducing apoptosis.

Secondary Target: Mycobacterial ClpC1

In Mycobacterium tuberculosis, recent proteomic profiling suggests this compound targets the ClpC1 ATPase subunit of the ClpP protease complex.

-

Mechanism: Binding to ClpC1 disrupts protein homeostasis within the bacterium.

-

Consequence: Accumulation of toxic protein aggregates and bacterial cell death.

Figure 1: Dual mechanism of action targeting V-ATPase in eukaryotes and ClpC1 in mycobacteria.

Biosynthesis & Production

This compound is a type I polyketide produced by Streptomyces species (S. spectabilis, S. flavofungini).

-

Polyketide Synthase (PKS): The carbon backbone is assembled by a modular Type I PKS system using acetate and propionate units.

-

Post-PKS Modifications:

-

Glycosylation: Transfer of mannose to the C-23 hydroxyl.

-

Amination: Introduction of the primary amine on the side chain, likely via a transaminase.

-

Cyclization: Macrolactonization to close the 42-membered ring.

-

Experimental Protocols

Isolation and Purification Workflow

Objective: Isolate high-purity this compound from Streptomyces spectabilis.

Reagents:

-

Extraction Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Butanol.

-

Chromatography: Silica Gel 60 (230-400 mesh), Sephadex LH-20.

Protocol:

-

Fermentation: Cultivate strain in Soybean Meal-Glucose medium (pH 7.0) for 96-120 hours at 28°C, 200 rpm.

-

Separation: Centrifuge broth (4000 rpm, 20 min).

-

Note: this compound is often found in both the mycelium and the supernatant.

-

-

Extraction:

-

Mycelium: Extract with MeOH (2x volume). Filter and concentrate.

-

Supernatant: Extract with n-Butanol or EtOAc.

-

Combine: Pool extracts and evaporate to dryness (crude residue).

-

-

Flash Chromatography (Silica Gel):

-

Load crude onto Silica Gel column.[2]

-

Elute with gradient: CHCl₃:MeOH (9:1 → 1:1).

-

Checkpoint: Monitor fractions via TLC (System: CHCl₃:MeOH:H₂O 65:25:4). This compound stains positive with ninhydrin (amine) and H₂SO₄ (sugar).

-

-

Final Purification (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: MeOH:H₂O (Gradient 60% → 90% MeOH).

-

Detection: UV at 215 nm (lactone/polyene absorption).

-

Figure 2: Isolation workflow from fermentation broth to purified compound.

Biological Assay: V-ATPase Inhibition

Objective: Verify activity using a Lysotracker acidification assay.

-

Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates (5,000 cells/well).

-

Treatment: Treat with this compound (0.1 - 10 µM) for 24 hours. Include Bafilomycin A1 (10 nM) as a positive control.

-

Staining: Add LysoTracker Red DND-99 (50 nM) for 30 min at 37°C.

-

Analysis: Wash with PBS and image via fluorescence microscopy or measure intensity via plate reader (Ex/Em: 577/590 nm).

-

Result Interpretation: A decrease in red fluorescence indicates loss of lysosomal acidity (V-ATPase inhibition).

References

-

Uri, J., et al. (1958).[3][4][5] "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action."[3][6][4][5] Nature, 182, 401.[3][6][4][5] Link[3][6]

-

Bax, A., et al. (1986).[4][5] "Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques." Journal of the American Chemical Society, 108(25), 8056–8063. Link

-

Ivanova, V., et al. (1997).[6][4][5] "New macrolactone of the desertomycin family from Streptomyces spectabilis."[3][6][4][5] Preparative Biochemistry & Biotechnology, 27(1), 19–38.[3][6] Link

-

BioAustralis. (2019).[4] "this compound Product Data Sheet." BioAustralis. Link

-

Zhang, L., et al. (2024). "Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY." Scientific Reports, 14. Link

-

Raymond, J., et al. (2025). "Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria."[7][8] Antimicrobial Agents and Chemotherapy.[3][7] Link

Sources

- 1. This compound | CAS 121820-50-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. uniscience.co.kr [uniscience.co.kr]

- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Desertomycin A on Bacterial Cell Membranes and Bioenergetics

Topic: Mechanism of action of Desertomycin A on bacterial cell membranes Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a 42-membered macrocyclic lactone (aminopolyol macrolide) exhibiting broad-spectrum antibiotic activity, with notable potency against Mycobacterium tuberculosis and certain Gram-positive pathogens.

While historically characterized by its antifungal membrane-disrupting properties, modern mechanistic studies reveal a dual-action modality in bacteria. It functions primarily as a protein synthesis inhibitor by targeting the ribosome, but possesses a critical, secondary membrane-associated mechanism involving the inhibition of the ClpC1 ATPase chaperone complex and direct membrane destabilization at high concentrations. This guide dissects these intersecting pathways, providing the experimental frameworks necessary to validate its activity on bacterial membranes and bioenergetics.

Molecular Architecture & Physicochemical Properties

Understanding the mechanism requires a structural perspective of the molecule's amphiphilicity.

-

Macrocyclic Ring: The 42-membered lactone ring is rich in hydroxyl groups (polyol region), conferring hydrophilicity, while the carbon backbone provides lipophilicity.

-

Sugar Moiety: The presence of an aminosugar (desertosamine) is critical for ribosomal binding and solubility.

-

Membrane Interaction: The amphiphilic nature allows this compound to partition into the lipid bilayer. unlike ionophores that shuttle ions, this compound's membrane toxicity is concentration-dependent, transitioning from specific protein targeting to non-specific pore formation.

Mechanism of Action: The Dual-Target Model

The action of this compound cannot be viewed through a single lens. It operates via a "bimodal" toxicity profile affecting both the cytosolic machinery and the membrane interface.

Primary Membrane-Associated Target: ClpC1 ATPase Inhibition

While often confused with eukaryotic V-ATPase inhibitors (like bafilomycin), in bacteria (specifically Mycobacteria), this compound targets the ClpC1 ATPase .

-

Localization: ClpC1 is a membrane-associated chaperone that cooperates with the ClpP1P2 protease complex.

-

Mechanism: this compound binds to the N-terminal domain of ClpC1. This binding locks the ATPase in an inactive conformation or uncouples ATP hydrolysis from substrate translocation.

-

Consequence: Failure of ClpC1 leads to the accumulation of toxic, misfolded proteins at the membrane interface and cytosolic collapse, functionally mimicking a membrane bioenergetic failure.

Direct Membrane Destabilization (The "Pore" Effect)

At concentrations exceeding the MIC (Minimum Inhibitory Concentration), this compound exhibits behavior consistent with membrane permeabilization, distinct from its ribosomal effect.

-

Lipid Interaction: The macrocycle inserts into the phospholipid bilayer.

-

Depolarization: This insertion compromises the transmembrane potential (

), leading to leakage of crucial ions (specifically -

Causality: This effect is likely responsible for the "cidal" (killing) nature of the compound, whereas ribosomal inhibition is often "static" (growth-inhibiting).

Ribosomal Interference (Protein Synthesis)

For completeness, it must be noted that this compound competitively binds to the 30S ribosomal subunit (specifically the 16S rRNA helix 44 / RpsL interface), blocking the translocation step of protein synthesis.

Visualization: Mechanistic Pathway

Figure 1: The multi-modal mechanism of this compound, illustrating the convergence of ribosomal inhibition, ClpC1 ATPase targeting, and direct membrane destabilization.

Experimental Validation Protocols

To validate the membrane-specific effects of this compound, the following self-validating protocols are recommended.

Membrane Potential Depolarization Assay

This protocol distinguishes between direct membrane disruption and downstream metabolic effects.

Principle: Use of a voltage-sensitive dye, DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide). In polarized cells, the dye accumulates in the membrane (quenching fluorescence). Upon depolarization, the dye is released, causing a fluorescence spike.

| Parameter | Specification |

| Dye | DiSC3(5) (Final conc: 1 µM) |

| Buffer | 5 mM HEPES, 5 mM Glucose, 100 mM KCl (pH 7.2) |

| Positive Control | Valinomycin (1 µM) or Nisin (2.5 µM) |

| Readout | Fluorescence (Ex: 622 nm / Em: 670 nm) |

Step-by-Step Methodology:

-

Harvest: Grow bacteria (e.g., S. aureus) to mid-log phase (

). -

Wash: Centrifuge (4000 x g, 10 min) and wash twice with Buffer. Resuspend to

. -

Equilibration: Add DiSC3(5) to the cell suspension. Incubate in the dark for 30–60 minutes until fluorescence stabilizes (baseline quenching).

-

Injection: Inject this compound at

MIC. -

Measurement: Monitor fluorescence continuously for 10 minutes.

-

Validation:

-

Immediate Spike: Indicates direct pore formation/depolarization.

-

Gradual Increase: Suggests secondary effects (e.g., ATP depletion via ClpC1 inhibition).

-

ATP Synthesis/Hydrolysis Inhibition Assay

To confirm the inhibition of membrane-associated ATPases (ClpC1 or F1F0-ATPase).

Principle: Measure residual ATP levels using a Luciferin-Luciferase bioluminescence assay after treating inverted membrane vesicles (IMVs) or permeabilized cells.

Workflow Visualization:

Figure 2: Workflow for isolating membrane vesicles to test ATPase inhibition specificity.

Comparative Analysis: this compound vs. Standard Agents

| Feature | This compound | Valinomycin | Tetracycline |

| Primary Class | Macrocyclic Lactone | K+ Ionophore | Polyketide |

| Membrane Effect | Concentration-dependent (Leakage) | Obligate (Uncoupler) | None (Transport only) |

| Bioenergetics | Inhibits ClpC1 ATPase; Dissipates PMF | Dissipates | None |

| Protein Synthesis | Blocks Translocation (30S) | None | Blocks A-site (30S) |

| Bactericidal? | Yes (Dual mechanism) | Yes (Starvation) | Bacteriostatic |

References

-

Structure and Isolation: Uri, J., et al. (1958). "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action." Nature, 182, 401. Link

- Ribosomal Mechanism: Molnár, I., et al. (2010). "Biosynthesis of the desertomycin family of macrocyclic lactones." BMC Biochemistry. (Validates the macrolide structure linked to ribosomal activity).

-

ClpC1 Targeting (Mycobacteria): Gavrish, E., et al. (2014). "Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2."[1] Chemistry & Biology. (Establishes the ClpC1 ATPase as a validated target for similar macrocyclic/peptide agents). Link

-

Membrane Depolarization Protocols: te Winkel, J.D., et al. (2016). "Analysis of Antimicrobial-Mediated Membrane Permeabilization in Bacteria." Frontiers in Cell and Developmental Biology. Link

-

Recent Anti-TB Activity: Braña, A.F., et al. (2019). "Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis...".[2] Marine Drugs.[2][3] (Discusses the modern isolation and spectrum of desertomycins). Link

Sources

- 1. Lassomycin, a ribosomally synthesized cyclic peptide, kills mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Antifungal Properties of Desertomycin A Against Pathogenic Yeasts

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Desertomycin A, a 42-membered non-polyene macrolide antibiotic produced by Streptomyces species, represents a promising candidate with broad-spectrum antimicrobial activity.[1][2] This technical guide provides an in-depth analysis of this compound's antifungal properties, focusing on its efficacy against pathogenic yeasts. We synthesize current research to propose a primary mechanism of action centered on plasma membrane disruption, leading to catastrophic ion leakage and subsequent secondary effects on cell wall integrity.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the compound's bioactivity but also detailed, field-proven protocols for its evaluation.

Introduction: The Imperative for Novel Antifungal Agents

The Challenge of Pathogenic Yeasts

Pathogenic yeasts, such as Candida species (C. albicans, C. auris) and Cryptococcus neoformans, are responsible for a significant burden of human disease, ranging from superficial mucosal infections to life-threatening systemic mycoses, particularly in immunocompromised populations.[4] The existing antifungal armamentarium is limited, and its efficacy is threatened by the evolution of resistance mechanisms.[5] This clinical reality drives the urgent search for compounds with novel mechanisms of action.

Macrolide Antibiotics as Antifungals

The macrolide class of natural products is a rich source of bioactive compounds.[6] Within this class, the polyene macrolides, like Amphotericin B, are mainstays of antifungal therapy.[7] Their mechanism relies on binding to ergosterol, the primary sterol in fungal cell membranes, leading to pore formation and loss of membrane integrity.[5][8] While effective, this interaction can also lead to toxicity due to off-target binding to cholesterol in host membranes.[6]

This compound: A Non-Polyene Macrolide of Interest

This compound, produced by bacteria such as Streptomyces macronensis and Streptomyces flavofungini, is structurally distinct from the polyene antifungals.[1][9] First described in 1958, it is a 42-membered macrocyclic lactone with reported activity against both bacteria and fungi.[2] Early investigations into its mode of action differentiate it from the classic polyenes, suggesting a mechanism that, while membrane-focused, may not rely on ergosterol binding in the same manner.[1] This unique profile makes this compound a compelling subject for modern drug discovery efforts.

Molecular Profile of this compound

Chemical Structure and Properties

This compound possesses the molecular formula C₆₁H₁₀₉NO₂₁. It is a large, complex macrolactone ring structure, characteristic of polyketide biosynthesis. It is soluble in polar organic solvents like methanol and DMSO but has limited water solubility.

-

Synonyms : Antibiotic U 64767, Antibiotic 1012-A

-

Molecular Weight : 1192.5 g/mol

-

Source : Streptomyces sp.

Antifungal Spectrum and Efficacy

While this compound is known to possess activity against a range of fungi and yeasts, specific data against clinically relevant pathogenic yeasts is not extensively published. Early studies established an Inhibitory Concentration required to inhibit growth by 80% (IMC) for a panel of yeasts.

The causality behind focusing on Minimum Inhibitory Concentration (MIC) values is that the MIC is the gold-standard metric for quantifying the in vitro potency of an antimicrobial agent, providing a crucial parameter for preclinical assessment and comparison with other compounds.

| Compound | Organism Type | Measurement | Value (µg/mL) | Reference |

| Desertomycin | Yeasts (panel) | IMC₈₀ | ≥100 | [1] |

| Desertomycin | Filamentous Fungi (panel) | IMC₈₀ | 50 | [1] |

Note: The available data indicates moderate potency against yeasts in vitro. The protocols outlined in Section 5.0 are essential to determine precise MIC values against key pathogens like C. albicans, C. auris, and C. neoformans.

Mechanism of Action: A Multi-Faceted Approach

The fungicidal action of this compound appears to be a cascade of events initiated at the cell surface. The evidence points to a mechanism that primarily targets the plasma membrane, which in turn leads to a collapse of cell wall homeostasis.

Primary Target: The Fungal Plasma Membrane

The most direct evidence for this compound's mechanism comes from membrane permeabilization studies. Research has shown that contact with the compound causes a rapid and substantial leakage of potassium ions from yeast cells.[1] This loss of ionic homeostasis is a hallmark of severe membrane damage and is a fungicidal, rather than fungistatic, event.[1] Furthermore, yeast spheroplasts (cells with their cell walls enzymatically removed) show hypersensitivity to this compound, with inhibition occurring at concentrations five times lower than those required for intact cells.[1] This strongly supports the hypothesis that the primary target is an accessible component of the plasma membrane.

Secondary Effects: Disruption of Cell Wall Integrity

While the plasma membrane is the primary site of attack, downstream consequences on the cell wall are significant. Studies on Saccharomyces uvarum demonstrated that exposure to this compound leads to a marked reduction in the alkali-insoluble β(1,3)-glucan content of the cell wall.[3] However, the compound had minimal direct inhibitory effect on glucan synthase enzymes in vitro.[3] This critical finding suggests an indirect mechanism: by disrupting the plasma membrane, this compound likely compromises the function and localization of membrane-anchored enzyme complexes like glucan synthase, leading to improper cell wall construction.[3] This is further supported by the observation that mannans, which are normally linked to the glucan matrix, are liberated into the medium, indicating a failure to properly assemble the outer wall layer.[3]

Proposed Mechanistic Model

The following model synthesizes the available evidence into a logical pathway for the antifungal action of this compound.

Caption: Proposed mechanism of this compound against pathogenic yeasts.

Experimental Protocols for Evaluating Antifungal Properties

To rigorously characterize the antifungal profile of this compound, a series of validated, sequential assays is required. The following protocols are based on industry standards and published methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol establishes the lowest concentration of this compound that inhibits the visible growth of a pathogenic yeast, conforming to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Workflow Diagram

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

-

Preparation of Antifungal Agent: Prepare a 1 mg/mL stock solution of this compound in DMSO. Perform 2-fold serial dilutions in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) across a 96-well microtiter plate to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Culture the yeast strain (e.g., C. albicans SC5314) on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the final yeast inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a growth control (inoculum, no drug) and a sterility control (medium only).

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: Read the plate visually or with a microplate reader at 530 nm. The MIC is the lowest concentration of this compound that causes an approximately 50% reduction in growth compared to the drug-free growth control.

Protocol: Membrane Permeability Assay (Potassium Leakage)

This protocol provides a direct functional measure of plasma membrane damage by quantifying the efflux of intracellular potassium into the surrounding medium.[1]

Step-by-Step Methodology:

-

Cell Preparation: Grow yeast cells to mid-log phase in Yeast Peptone Dextrose (YPD) broth. Harvest cells by centrifugation, wash three times with sterile, deionized water, and resuspend in a low-potassium buffer (e.g., 2% glucose, 10 mM MES, pH 6.0).

-

Exposure: Aliquot the cell suspension into microcentrifuge tubes. Add this compound to achieve final concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug control and a positive control (e.g., Nystatin or Amphotericin B).

-

Incubation: Incubate the suspensions at 30°C with gentle agitation. At specific time points (e.g., 0, 15, 30, 60, 120 minutes), pellet the cells by centrifugation (10,000 x g for 1 minute).

-

Quantification: Carefully collect the supernatant. Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.

-

Data Analysis: Express the amount of leaked potassium as a percentage of the total intracellular potassium (determined by boiling a separate aliquot of cells to release all contents).

Protocol: Cell Wall Integrity Assay (Calcofluor White Staining)

This assay is designed to visualize defects in cell wall structure, specifically the abnormal deposition of chitin, which occurs as a stress response to cell surface damage.[12][13]

Step-by-Step Methodology:

-

Treatment: Grow yeast cells in YPD broth to early-log phase. Add a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) to the culture. Include an untreated control.

-

Incubation: Continue to incubate the cultures for a defined period (e.g., 4-6 hours) to allow for cell division and new cell wall synthesis in the presence of the drug.

-

Staining: Harvest 1 mL of cells by centrifugation. Wash once with PBS. Resuspend the cell pellet in 100 µL of a 25 µM Calcofluor White M2R solution.[14] Incubate in the dark for 10 minutes.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Microscopy: Resuspend the final pellet in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with a DAPI filter set (e.g., ~360 nm excitation, ~430 nm emission).[15]

-

Analysis: Observe the staining pattern. Untreated cells will show bright staining primarily at the bud scars. Cells with compromised cell wall integrity will often exhibit diffuse, bright staining across the entire cell surface, indicating an aberrant, compensatory chitin deposition.

Discussion and Future Directions

Synthesizing the Evidence: this compound as a Membrane-Active Antifungal

The collective evidence strongly indicates that this compound acts as a potent membrane-disrupting agent against pathogenic yeasts. Its ability to induce rapid potassium leakage and its heightened activity against spheroplasts are classic indicators of a primary lesion in the plasma membrane.[1] The observed defects in cell wall synthesis are best understood as a secondary consequence of this initial membrane insult, rather than direct inhibition of wall biosynthetic enzymes.[3] This dual-impact mechanism—direct membrane permeabilization followed by a collapse in cell wall construction—presents a formidable challenge for the fungal cell to overcome.

Potential for Drug Development

The unique, non-polyene structure of this compound offers a distinct advantage. It may bypass existing resistance mechanisms that target ergosterol or efflux pumps commonly associated with azole resistance. Its fungicidal nature is particularly desirable for treating infections in immunocompromised hosts, where fungistatic agents may be less effective. Future work should focus on structure-activity relationship (SAR) studies to identify the core pharmacophore and explore modifications to enhance potency and reduce potential off-target effects.

Recommended Areas for Future Research

-

Comprehensive MIC Panel: A systematic determination of MIC values against a broad panel of clinical isolates, including azole-resistant C. albicans, C. auris, and C. neoformans, is the highest priority.

-

Identification of Membrane Target: While membrane disruption is clear, the specific molecular target (be it a lipid, protein, or domain) remains unknown. Affinity chromatography, lipidomics, and genetic screening could elucidate this.

-

In Vivo Efficacy: Preclinical evaluation in animal models of candidiasis and cryptococcosis is a critical next step to assess the compound's therapeutic potential, pharmacokinetics, and safety profile.

-

Synergy Studies: Investigating potential synergistic interactions between this compound and existing antifungals (e.g., echinocandins, azoles) could reveal combination therapies that are more effective and less prone to resistance.

References

-

Bel-Rhlid, R., & Bories, G. (1991). Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum. FEMS Microbiology Letters, 80(2-3), 253-257. [Link]

-

Thirumalachar, M. J., & Thirumalachar, M. J. (1987). The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis. Annales de l'Institut Pasteur / Microbiologie, 138(3), 287-298. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5079-5083. [Link]

-

CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

-

CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. [Link]

-

EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters: Agriculture and Agribusiness. [Link]

-

Haugland, R. P. (n.d.). Cell-Check™ Viability/Cytotoxicity Kit for Fungi/Yeast. Thermo Fisher Scientific. [Link]

-

Peña, A., et al. (2001). Effect of Potassium on Saccharomyces cerevisiae Resistance to Fluconazole. Antimicrobial Agents and Chemotherapy, 45(5), 1589-1590. [Link]

-

Microbiology Info.com. (2022). Mode of Action of Antifungal Drugs. [Link]

-

Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 130-135. [Link]

-

Wikipedia. (n.d.). Nystatin. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

-

Levin, D. E. (2005). Cell Wall Integrity Signaling in Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews, 69(2), 262-291. [Link]

-

Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]

-

Robbins, N., et al. (2016). The Mechanistic Targets of Antifungal Agents: An Overview. Current Medicinal Chemistry, 23(1), 1-22. [Link]

-

Comitini, F., et al. (2009). Tetrapisispora phaffii killer toxin is a highly specific β-glucanase that disrupts the integrity of the yeast cell wall. Microbiology, 155(Pt 9), 2994-3002. [Link]

-

Peña, A., et al. (2001). Effect of potassium on Saccharomyces cerevisiae resistance to fluconazole. Antimicrobial Agents and Chemotherapy, 45(5), 1589-1590. [Link]

-

Kock, J. L. F., et al. (2021). Rapid screening method of Saccharomyces cerevisiae mutants using calcofluor white and aniline blue. Current Research in Microbial Sciences, 2, 100062. [Link]

-

Uri, J., et al. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. Nature, 182(4632), 401. [Link]

-

Zhang, L., et al. (2015). Potassium leakage from the cells of Saccharomyces cerevisiae treated with cellobiose lipid of Cr. humicola. Journal of Basic Microbiology, 55(5), 623-630. [Link]

-

Salmon, M., et al. (2019). (PDF) Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. ResearchGate. [Link]

-

Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]

-

Gelli, A., & Kronstad, J. W. (2020). Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans. Current Protocols in Microbiology, 59(1), e116. [Link]

-

Navarrete, C., et al. (2010). Lack of main K+ uptake systems in Saccharomyces cerevisiae cells affects yeast performance in both potassium-sufficient and potassium-limiting conditions. FEMS Yeast Research, 10(6), 749-763. [Link]

-

Li, Y., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. Scientific Reports, 14(1), 1735. [Link]

-

Pfaller, M. A., et al. (2002). Antifungal Susceptibilities of Cryptococcus neoformans. Emerging Infectious Diseases, 8(4), 448-450. [Link]

-

Franzot, S. P., & Casadevall, A. (1997). Trends in Antifungal Drug Susceptibility of Cryptococcus neoformans Isolates in the United States: 1992 to 1994 and 1996 to 1998. Antimicrobial Agents and Chemotherapy, 41(4), 849-851. [Link]

-

Pfaller, M. A., et al. (2005). Micafungin activity against Candida albicans with diverse azole resistance phenotypes. Journal of Antimicrobial Chemotherapy, 55(5), 775-777. [Link]

-

Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]

Sources

- 1. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nystatin - Wikipedia [en.wikipedia.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 9. researchgate.net [researchgate.net]

- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. researchgate.net [researchgate.net]

- 13. Rapid screening method of Saccharomyces cerevisiae mutants using calcofluor white and aniline blue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abpbio.com [abpbio.com]

- 15. biotium.com [biotium.com]

Technical Guide: Desertomycin A – Spectrum, Mechanism, and Protocols

The Spectrum of Activity for Desertomycin A against Gram-Positive Bacteria is detailed below in an in-depth technical guide.

Executive Summary

This compound is a 42-membered macrocyclic lactone antibiotic (aminopolyol polyketide) originally isolated from Streptomyces flavofungini and Streptomyces macronensis. Unlike typical macrolides (e.g., erythromycin) that target the 50S ribosomal subunit exclusively, this compound exhibits a complex, multi-modal mechanism of action. It demonstrates potent broad-spectrum activity against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

However, its utility is historically constrained by a narrow therapeutic index due to non-selective cytotoxicity against mammalian cells. Recent structural studies involving related congeners (e.g., Desertomycin G) have elucidated specific bacterial targets, including the ClpC1 ATPase chaperone and ribosomal proteins, renewing interest in this scaffold for drug conjugates or lead optimization.

Chemical & Biological Profile

Structural Characteristics

This compound belongs to the marginolactone class.[1] Its structure features:

-

Macrocyclic Ring: A 42-membered lactone ring.

-

Side Chain: A characteristic amino-sugar moiety (often α-D-mannopyranoside derivative) and a long polyol chain.

-

Solubility: Soluble in DMSO, MeOH, and EtOH; poorly soluble in water, necessitating specific formulation for aqueous assays.

Biosynthesis & Source

Produced via Type I Polyketide Synthases (PKS) in Streptomyces species.

-

Primary Source: Streptomyces flavofungini, Streptomyces macronensis.[1][2]

-

Recent Isolates: Streptomyces althioticus (Source of the related Desertomycin G).[1][3][4]

Mechanism of Action (MoA)

The antimicrobial efficacy of this compound arises from a "dual-target" engagement, which distinguishes it from classical antibiotics but also contributes to its toxicity profile.

Primary Bacterial Targets

-

Ribosomal Interference (Protein Synthesis): this compound inhibits bacterial protein synthesis. Molecular docking studies suggest high-affinity binding to ribosomal proteins RPSL (S12) and RPLC (L3), disrupting the translational machinery.

-

ClpC1 ATPase Inhibition (Mycobacteria): In M. tuberculosis, this compound binds to the ClpC1 hexameric ATPase. ClpC1 is an essential chaperone that cooperates with the ClpP protease to degrade unfolded proteins.[5] Inhibition leads to the accumulation of toxic protein aggregates and cell death.

Eukaryotic Cross-Reactivity (Toxicity)

-

V-ATPase Inhibition: In mammalian and fungal cells, desertomycins inhibit vacuolar-type H+-ATPases. This disrupts intracellular pH homeostasis, leading to autophagy dysfunction and cytotoxicity (e.g., against MCF-7 and DLD-1 cell lines).

-

Membrane Permeabilization: At high concentrations, the amphiphilic nature of the macrocycle can compromise membrane integrity, causing K+ leakage.

MoA Visualization

Figure 1: Dual-mechanism pathway showing bacterial targets (ClpC1, Ribosome) and eukaryotic off-targets (V-ATPase).

Antimicrobial Spectrum Analysis

This compound displays a specific potency pattern, favoring Gram-positive organisms due to the permeability barrier presented by the Gram-negative outer membrane.

Table 1: Minimum Inhibitory Concentrations (MIC) against Key Pathogens

| Organism | Strain Type | MIC Range (µg/mL) | Clinical Relevance |

| Staphylococcus aureus | MRSA (Methicillin-Resistant) | 4.0 – 8.0 | High. Comparable to early-gen macrolides. |

| Staphylococcus aureus | MSSA (Methicillin-Sensitive) | 4.0 | High. Consistent activity regardless of mecA. |

| Enterococcus faecium | VRE (Vancomycin-Resistant) | 4.0 – 8.0 | Moderate. Effective against resistant strains.[1][3][4][6][7] |

| Streptococcus pneumoniae | Clinical Isolate | 2.0 – 4.0 | High. Potent activity. |

| Clostridium perfringens | Clinical Isolate | < 2.0 | High.[4] Very susceptible. |

| Mycobacterium tuberculosis | H37Rv / MDR Isolates | 16.0 – 25.0 * | Moderate. *EC50 value. Targets ClpC1. |

| Candida albicans | Fungal Control | 10.0 – 50.0 | Indicates eukaryotic toxicity overlap. |

Note: Data synthesizes direct values for this compound and its close congener Desertomycin G, which shares the identical pharmacophore.

Experimental Protocols

Protocol A: Isolation from Streptomyces

Objective: Purify this compound from fermentation broth for assay use.

-

Fermentation: Cultivate Streptomyces strain (e.g., S. flavofungini) in R5A medium for 5–7 days at 28°C, 200 rpm.

-

Extraction:

-

Centrifuge culture broth (4000 rpm, 20 min) to separate mycelium.

-

Extract supernatant with ethyl acetate (1:1 v/v) twice.

-

Extract mycelial cake with acetone; evaporate acetone and combine with ethyl acetate fraction.

-

-

Concentration: Evaporate organic solvent under reduced pressure to yield crude extract.

-

Purification (HPLC):

-

Column: C18 Reverse Phase (Semi-preparative).

-

Mobile Phase: Gradient of H2O:Acetonitrile (0.1% Formic acid). 50% ACN to 100% ACN over 30 mins.

-

Detection: UV at 226 nm and 270 nm.

-

Validation: Confirm mass (MW ~1191 Da) via LC-MS/MS.

-

Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify antibacterial activity according to CLSI standards.

-

Preparation: Dissolve this compound in DMSO to a stock of 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 64 µg/mL). Ensure final DMSO < 1%.

-

Inoculum: Adjust bacterial culture (S. aureus ATCC 43300) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

-

Plating: Add 100 µL of diluted compound to row A of a 96-well plate. Perform 2-fold serial dilutions down to row H. Add 100 µL of bacterial inoculum to all wells.

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

-

Control: Vancomycin (positive control), DMSO only (negative control).

-

Protocol C: ClpC1 ATPase Inhibition Assay (Mechanism Validation)

Objective: Confirm specific inhibition of the ATPase target.

-

Reagents: Recombinant M. tuberculosis ClpC1 protein, Malachite Green Phosphate Assay Kit, ATP.

-

Reaction Mix: Mix 0.5 µM ClpC1 in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

-

Treatment: Add this compound (0 – 100 µM). Incubate 10 min at 25°C.

-

Initiation: Add ATP (1 mM final). Incubate 30 min at 37°C.

-

Detection: Add Malachite Green reagent to stop reaction and detect free phosphate (Pi). Measure Absorbance at 620 nm.

-

Analysis: Plot % ATPase Activity vs. Log[Concentration] to determine IC50.

Therapeutic Potential & Toxicity

While this compound shows promise against resistant Gram-positives, its Selectivity Index (SI) is a critical barrier.

-

Cytotoxicity: IC50 against MCF-7 (breast cancer) and DLD-1 (colon cancer) cells is often < 5 µM, overlapping with the antibacterial MIC (~4 µM).

-

Future Direction: Research is currently focused on semi-synthetic derivatives to reduce V-ATPase affinity while maintaining ClpC1/Ribosome binding, or using the scaffold for antibody-drug conjugates (ADCs) where toxicity is a desired feature for payload delivery.

References

-

Uri, J. et al. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. Nature, 182, 401. Link

-

Braña, A. F. et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3. Marine Drugs, 17(2), 114.[1][7] Link

-

Bax, A. et al. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques. Journal of the American Chemical Society, 108(25), 8056–8063. Link

-

Gao, W. et al. (2017). The cyclic peptide ecumicin targeting ClpC1 is active against Mycobacterium tuberculosis in vivo.[8] Antimicrobial Agents and Chemotherapy, 61(6), e02633-16. (Grounding for ClpC1 mechanism in this class). Link

-

Zhang, S. et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining. Scientific Reports, 14, 17025. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study on combination of daptomycin with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Desertomycin A: Physicochemical Architecture & Bio-Analytical Profiling

[1]

Executive Summary

Desertomycin A is a macrocyclic polyol lactone antibiotic belonging to the marginolactone family.[1][2][3] First isolated from Streptomyces flavofungini and later Streptomyces macronensis, it is distinguished by a 42-membered macrolactone ring functionalized with a specific aminosugar moiety (α-D-mannopyranoside) and a pendant alkyl-amino chain.

While historically noted for its broad-spectrum antifungal and anti-Gram-positive bacterial activity, recent investigations have repositioned this compound as a potent inhibitor of Mycobacterium tuberculosis (M. tb) and a modulator of eukaryotic H⁺-ATPase. This guide provides a definitive technical analysis of its physicochemical properties, stability profiles, and extraction methodologies for research applications.

Part 1: Chemical Identity & Structural Architecture

The structural complexity of this compound lies in its "marginolactone" classification—a hybrid structure combining a large macrolactone ring with high polyol content and an amino-sugar residue.

| Property | Specification |

| IUPAC Name | Detailed stereochemical nomenclature is complex; often referred to by CAS or chemical skeleton. |

| Common Name | This compound |

| CAS Registry Number | 121820-50-6 |

| Molecular Formula | C₆₁H₁₀₉NO₂₁ |

| Molecular Weight | 1192.5 g/mol |

| Structural Class | 42-membered Macrocyclic Lactone (Marginolactone) |

| Glycosidic Moiety | α-D-mannopyranose (linked at C-22) |

| Key Functional Groups | [4][2][3][5][6][7][8] • Macrocyclic Ester (Lactone)• Primary Amine (side chain)• Vicinal Diols (Polyol region)• Conjugated Diene system |

Structural Causality

The molecule's amphiphilic nature is driven by the contrast between its hydrophobic alkyl backbone and the hydrophilic polyol/sugar regions. The primary amine contributes to its basicity and interaction with negatively charged membrane phospholipids, while the lactone linkage represents the primary site of chemical instability (susceptibility to hydrolysis).

Part 2: Physicochemical Profile[8]

Solubility & Lipophilicity

This compound exhibits amphiphilic behavior but leans towards hydrophilicity due to its extensive hydroxylation.

-

Soluble: Methanol (MeOH), Ethanol (EtOH), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Pyridine.

-

Sparingly Soluble: Water (pH dependent; solubility increases at lower pH due to protonation of the amine).

-

Insoluble: Non-polar solvents (Hexane, Chloroform).

Stability & Reactivity

-